molecular formula C13H11NO4 B3228223 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid CAS No. 1261903-97-2

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid

Cat. No.: B3228223
CAS No.: 1261903-97-2
M. Wt: 245.23 g/mol
InChI Key: FCMTWFHNWNCWFK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid is a substituted nicotinic acid derivative offered for research and development purposes. This compound is part of the broad class of pyridinecarboxylic acids, which are of significant scientific interest due to their diverse biological activities and presence in vital natural products . Nicotinic acid (vitamin B3) itself is an essential human nutrient and a precursor to the coenzymes NAD and NADP, which are critical for numerous metabolic processes, including DNA repair and cellular energy metabolism . Derivatives based on the nicotinic acid core, particularly those with hydroxyphenyl substitutions, are frequently investigated for their potential pharmacological properties. Related compounds in this chemical space have been studied for applications such as antimicrobial agents and for their role in modulating oxidative stress . The specific substitution pattern of this compound, featuring hydroxyl groups, suggests potential for exploration in areas like antioxidant mechanisms, as niacin is known to play a role in the glutathione redox cycle, helping to protect against oxidative stress and lipid peroxidation . All products are for research and development use only by technically qualified individuals. This product is not intended for use in foods, drugs, cosmetics, or household applications. Please note that the research applications for this specific compound are based on the known properties of its structural class, and its exact mechanism of action and specific research value require further investigation.

Properties

IUPAC Name

5-[2-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-7-8-3-1-2-4-10(8)9-5-11(13(17)18)12(16)14-6-9/h1-6,15H,7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMTWFHNWNCWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687095
Record name 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-97-2
Record name 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid typically involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 2-hydroxymethylphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 2-keto-5-(2-ketomethylphenyl)nicotinic acid.

    Reduction: Formation of 2-amino-5-(2-hydroxymethylphenyl)nicotinic acid.

    Substitution: Formation of 2-alkoxy-5-(2-alkoxymethylphenyl)nicotinic acid.

Scientific Research Applications

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. This can lead to modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituent groups, heterocyclic cores, and appended moieties, influencing their physicochemical and biological properties.

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituent(s) Key Functional Groups References
2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid Nicotinic acid 5-(2-Hydroxymethylphenyl) Hydroxy, hydroxymethyl, carboxyl
2-Hydroxy-5-((4-isopropylphenyl)thio)nicotinic acid Nicotinic acid 5-((4-Isopropylphenyl)thio) Thioether, hydroxy, carboxyl
5-(2-Fluorophenyl)-2-hydroxynicotinic acid Nicotinic acid 5-(2-Fluorophenyl) Fluoro, hydroxy, carboxyl
2-Hydroxy-5-(6-iodo-2-methylquinazolinyl)benzoic acid Salicylic acid 5-(6-Iodo-2-methylquinazolinyl) Quinazolinone, hydroxy, carboxyl
2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid Salicylic acid 5-(4-Nitrophenylsulfonamido) Sulfonamide, nitro, hydroxy

Physicochemical Properties

Table 2: Key Physicochemical Properties
Compound Name Solubility Melting Point (°C) pKa (Carboxyl) LogP (Predicted)
This compound Moderate (aqueous) Not reported ~3.0 (carboxyl) 1.8
2-Hydroxy-5-((4-isopropylphenyl)thio)nicotinic acid Low (organic) Not reported ~2.8 3.5
5-(2-Fluorophenyl)-2-hydroxynicotinic acid Moderate (DMSO) >250 ~2.9 2.1
2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid Low (aqueous) 210–215 ~2.5 (sulfonamide) 2.7

Notes:

  • The hydroxymethyl group in the target compound enhances aqueous solubility compared to thioether or nitro-substituted analogs.
  • Fluorophenyl derivatives exhibit higher thermal stability (melting points >250°C) due to strong C-F bonds .

Key Findings :

  • Pyrazinamide hybrids may enhance antimycobacterial activity through dual targeting of lipid biosynthesis (salicylic acid) and pyrazinamide’s traditional mechanisms .
  • Sulfonamide derivatives show strong binding to Topoisomerase II, a validated antimicrobial target .
  • Hydroxymethylphenyl nicotinic acid analogs are hypothesized to modulate NAD-dependent enzymes or inflammatory pathways, though experimental validation is needed.

Biological Activity

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid (C13H11NO4) is a derivative of nicotinic acid, notable for its unique structural features that enhance its biological activity. This compound has garnered attention for its potential applications in various therapeutic contexts, including antioxidant and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H11NO4, with a molecular weight of 245.23 g/mol. Its structure includes a pyridine ring and hydroxymethyl groups that facilitate interactions with biological targets, making it a compound of interest in pharmacological research.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . This property is crucial for mitigating oxidative stress within cells, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative damage.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties . It appears to modulate signaling pathways associated with inflammation and apoptosis, potentially inhibiting the growth of cancer cells. Further investigations are needed to elucidate the mechanisms through which it exerts these effects and to determine its efficacy in clinical settings.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzymatic Interactions: The compound has been shown to bind with specific enzymes, influencing their activity and thereby affecting metabolic pathways.
  • Receptor Binding: Interaction studies indicate that it may bind to receptors involved in cellular signaling, which could alter cellular responses related to growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-Hydroxy-5-(3-hydroxymethylphenyl)nicotinic acidC13H11NO4Hydroxymethyl group at a different position
2-Hydroxynicotinic acidC6H6N2O3Simpler structure lacking additional phenolic groups
3-Hydroxy-4-(hydroxymethyl)benzoic acidC8H10O4Lacks nitrogen functionality found in nicotinic acids

The distinct arrangement of hydroxymethyl groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Efficacy: A study demonstrated that this compound effectively reduced lipid peroxidation in vitro, showcasing its potential as an antioxidant agent.
  • Anticancer Potential: In cellular models, the compound exhibited inhibition of proliferation in various cancer cell lines, suggesting a need for further exploration into its therapeutic applications against cancer.
  • Mechanistic Insights: Investigations into the compound's interaction with cellular receptors revealed alterations in gene expression related to apoptosis and cell cycle regulation, indicating its multifaceted role in cellular processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis of structurally similar benzoic acid derivatives often employs condensation reactions between substituted aldehydes and nicotinic acid precursors. For example, 2-hydroxy-5-(2-nitroethenyl)benzoic acid is synthesized via Knoevenagel condensation under acidic conditions, requiring precise pH control (pH 4–5) to avoid side reactions . Optimization of solvent systems (e.g., ethanol/water mixtures) and temperature gradients (60–80°C) can enhance yields. Characterization via IR and ¹H-NMR is critical to confirm functional groups and regioselectivity .

Q. How can the structural and electronic properties of this compound be characterized to validate its purity and stability?

  • Methodological Answer : Use spectroscopic techniques such as UV-Vis (to detect π→π* transitions in aromatic systems) and FT-IR (to identify hydroxyl and carboxylic acid groups). High-resolution mass spectrometry (HRMS) provides molecular weight validation. X-ray crystallography or computational methods (DFT calculations) can elucidate electronic properties and confirm hydrogen-bonding networks, as demonstrated in studies on analogous Schiff base derivatives . Stability under varying pH and temperature should be assessed via accelerated degradation studies .

Q. What are the key challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : Isolation difficulties arise due to polar functional groups (hydroxyl, carboxylic acid), which complicate chromatographic separation. Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) is recommended. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges can pre-conserve the compound .

Advanced Research Questions

Q. How does this compound interact with inflammatory pathway enzymes, and what experimental models validate its inhibitory activity?

  • Methodological Answer : Mechanistic studies on related benzoic acid derivatives show cyclooxygenase (COX) inhibition via competitive binding assays. Use recombinant COX-1/COX-2 enzymes in vitro to measure IC₅₀ values. Molecular docking (AutoDock Vina) can predict binding affinities to active sites, as seen in studies of sulfonamide azo dyes . In vivo validation in murine inflammation models (e.g., carrageenan-induced paw edema) quantifies dose-dependent efficacy .

Q. What computational strategies can predict the compound’s pharmacokinetic properties and metabolic fate?

  • Methodological Answer : Employ QSAR models to predict logP (lipophilicity) and bioavailability. Tools like SwissADME estimate cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Metabolite identification via LC-MS/MS in hepatocyte incubation studies reveals phase I/II transformations, as applied to nicotinic acid derivatives .

Q. How do structural modifications (e.g., fluorination or methyl group addition) alter the compound’s bioactivity and toxicity profile?

  • Methodological Answer : Introduce substituents via Suzuki-Miyaura coupling or electrophilic aromatic substitution. Compare analogs like 2-chloro-5-(trifluoromethyl)nicotinic acid in cytotoxicity assays (MTT or LDH release in HepG2 cells). Toxicity prediction using ProTox-II identifies hepatotoxic or mutagenic risks. Structure-activity relationship (SAR) analysis correlates electron-withdrawing groups (e.g., -CF₃) with enhanced enzyme inhibition but potential oxidative stress .

Q. What analytical methods resolve contradictions in reported data on the compound’s redox behavior or spectroscopic properties?

  • Methodological Answer : Cyclic voltammetry (glassy carbon electrode) in buffered solutions (pH 7.4) identifies redox peaks and electron-transfer mechanisms. Discrepancies in UV-Vis λmax values may arise from solvent polarity; use standardized solvents (e.g., DMSO or PBS) for reproducibility. Cross-validate with computational TD-DFT to assign spectral bands .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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